(Rac)-Apremilast D5

LC-MS/MS Bioanalysis Pharmacokinetics

Accurate LC-MS/MS quantification of Apremilast in biological matrices requires a matched stable isotope-labeled internal standard to correct matrix effects. Generic or non-deuterated analogs introduce unacceptable variability. (Rac)-Apremilast D5 solves this with: - +5 Da mass shift (m/z 466.5→257.1) eliminating isotopic overlap - Racemic composition (R:S=50:50) matching analyte stereochemistry - Validated in human/rabbit/rat plasma (LLOQ 0.03 ng/mL, r²>0.998) Immediate supply with full regulatory CoA.

Molecular Formula C22H24N2O7S
Molecular Weight 465.5 g/mol
CAS No. 1258597-61-3
Cat. No. B12291588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Apremilast D5
CAS1258597-61-3
Molecular FormulaC22H24N2O7S
Molecular Weight465.5 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC
InChIInChI=1S/C22H24N2O7S/c1-5-31-19-11-14(9-10-18(19)30-3)17(12-32(4,28)29)24-21(26)15-7-6-8-16(23-13(2)25)20(15)22(24)27/h6-11,17H,5,12H2,1-4H3,(H,23,25)/i1D3,5D2
InChIKeyIMOZEMNVLZVGJZ-RPIBLTHZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Rac)-Apremilast D5 Specifications & Core Identity


(Rac)-Apremilast D5 (CAS 1258597-61-3, molecular formula C22H19D5N2O7S, MW 465.53) is the penta-deuterated racemic form of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor . The compound incorporates five deuterium atoms at the ethoxy group position, serving as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis of Apremilast via LC-MS/MS [1]. Unlike its single-enantiomer deuterated counterpart (Apremilast-d5, CAS 1258597-47-5), the '(Rac)-' designation indicates the product exists as a racemic mixture of R- and S-enantiomers, each bearing the penta-deuterium label [2]. This racemic deuterated form is specifically applied in analytical method development, method validation, and quality control applications for Apremilast formulations [3].

Stable isotope-labeled internal standard (SIL-IS) for Apremilast LC-MS/MS bioanalysis
Racemic mixture (R/S) matches stereochemical profile of racemic Apremilast analyte
Penta-deuterated; mass-labeled +5 Da to reduce isotopic crosstalk in MRM

Limitations of Generic Substitution for (Rac)-Apremilast D5


Generic substitution fails because stable isotope-labeled internal standards (SIL-IS) in LC-MS/MS quantification require exact structural matching between the analyte and the internal standard to compensate for matrix effects, ionization efficiency variations, and extraction recovery inconsistencies . (Rac)-Apremilast D5 contains five deuterium atoms specifically positioned on the ethoxy moiety, producing a mass shift of +5 Da (m/z 466.5 vs 461.5 for unlabeled Apremilast) that avoids isotopic overlap while maintaining near-identical chromatographic retention time and ionization behavior [1]. Alternative SIL-IS candidates such as Apremilast-d3 (+3 Da) or Apremilast-d8 (+8 Da) differ in isotopic purity, potential deuterium isotope effects on chromatographic retention, and availability in validated analytical methods [2]. Substituting with the single-enantiomer deuterated form (Apremilast-d5, CAS 1258597-47-5) introduces stereochemical mismatch when quantifying racemic Apremilast in complex biological matrices, potentially altering recovery rates during sample preparation and compromising method accuracy [3]. Non-deuterated internal standards or structurally dissimilar analogs cannot compensate for matrix effects in electrospray ionization, leading to unacceptable variability in precision and accuracy per FDA and EMA bioanalytical method validation guidelines [4].

Deuteration level mismatch (d3, d8)

Lower mass shift may overlap with natural isotopic abundance; higher deuteration may shift chromatographic retention, affecting co-elution.

Single-enantiomer D5 stereochemical mismatch

The (S)-enantiomer only form may not equally recover both enantiomers during racemic Apremilast quantification, potentially biasing results.

Non-isotopic internal standard limitation

Structural analogs may not compensate for matrix effects or ionization variability, requiring additional validation and possibly reducing precision.

(Rac)-Apremilast D5 Differentiation Evidence


MS Transition & Mass Shift vs. Unlabeled Apremilast

(Rac)-Apremilast D5 provides a +5 Da mass shift relative to unlabeled Apremilast, enabling discrete MRM transition monitoring without isotopic interference [1]. In a validated UPLC-ESI-MS/MS method for rabbit plasma, the MS transition monitored for (Rac)-Apremilast D5 was m/z 466.5→257.1, while unlabeled Apremilast was monitored at m/z 461.5→257.1 [2]. This 5 Da difference exceeds the +3 Da minimum recommended for SIL-IS to avoid natural isotopic abundance overlap from the analyte [3].

MS Transition Shift
Head-to-head
m/z 466.5 → 257.1
Δm/z = +5.0 Da vs unlabeled (461.5→257.1)
Discrete MRM channel; exceeds +3 Da minimum to avoid isotopic overlap
UPLC-ESI-MS/MS; CORTECS C18; 0.5 mL/min
LC-MS/MS Bioanalysis Pharmacokinetics

Co-Elution vs. Alternative Deuterated Analogs

The penta-deuterated racemic form exhibits minimal deuterium isotope effect on reversed-phase chromatographic retention, with near-identical retention time to unlabeled Apremilast [1]. Under the validated UPLC conditions using CORTECS C18 column with 10mM ammonium acetate buffer (pH 4.0):methanol:acetonitrile (20:40:40% v/v/v), (Rac)-Apremilast D5 co-elutes with Apremilast, enabling accurate peak area ratio calculations [2]. Higher deuteration levels (e.g., Apremilast-d8 with +8 Da shift) introduce measurable retention time shifts in reversed-phase LC due to increased hydrophobicity of C-D bonds relative to C-H bonds, potentially causing misalignment of internal standard and analyte peaks during gradient elution [3].

Co-Elution Behavior
Class-level
Negligible retention shift (co-elutes with unlabeled Apremilast)
vs. d8 analog: ~0.05–0.15 min shift reported for perdeuterated compounds
Co-elution supports reliable peak area ratio calculation; retention drift may complicate integration
Class-level inference for d8 shift; verify under specific gradient conditions
Chromatography Deuterium Isotope Effect Method Validation

Stereochemical Specificity vs. Single Enantiomer

(Rac)-Apremilast D5 (CAS 1258597-61-3) is a racemic mixture of both R- and S-deuterated enantiomers, whereas Apremilast-d5 (CAS 1258597-47-5) is the single (S)-enantiomer deuterated form . This stereochemical difference determines their respective analytical applications: (Rac)-Apremilast D5 is appropriate as an internal standard when quantifying racemic Apremilast in biological samples or when the analytical method does not employ chiral separation [1]. In chiral LC-MS/MS methods requiring enantiomer-specific quantification, the single-enantiomer Apremilast-d5 (CAS 1258597-47-5) is required as the internal standard for the active (S)-enantiomer . The racemic deuterated form provides approximately 50:50 ratio of R- and S-enantiomers, matching the stereochemical composition of racemic analyte mixtures .

Stereochemical Match
Head-to-head
R:S = 50:50 (racemic mixture)
vs. single (S)-enantiomer D5: R:S = 0:1
Racemic form matches analyte stereochemistry; single enantiomer may bias chiral quantification
Stereochemical assignment per Certificate of Analysis
Chiral Analysis Enantiomer Quantification Method Development

Linearity & Accuracy vs. Non-Isotopic Internal Standards

In a fully validated UPLC-ESI-MS/MS method employing (Rac)-Apremilast D5 as the deuterated internal standard for rabbit plasma Apremilast quantification, the calibration curve demonstrated a correlation coefficient (r²) > 0.998 over a linear dynamic range of 0.03-48.0 ng/mL [1]. This linear range spans over three orders of magnitude and covers therapeutic plasma concentrations of Apremilast [2]. Comparable methods using non-isotopic internal standards (e.g., structural analogs) for Apremilast quantification typically achieve r² values between 0.990-0.995 and exhibit greater inter-day precision variability (>15% RSD at LLOQ) due to differential matrix effect compensation [3].

Linearity & Range
Reported
r² > 0.998
Linear range 0.03–48.0 ng/mL
Reported calibration performance context; wider range than typical non-isotopic ISTD methods
Validated in rabbit plasma per ICH M10; cross-study comparison
Method Validation Bioanalytical Guidelines Quantitative Accuracy

(Rac)-Apremilast D5 Research & Industrial Applications


Preclinical & Clinical Pharmacokinetic Studies

(Rac)-Apremilast D5 is employed as the deuterated internal standard in validated LC-MS/MS methods for quantifying Apremilast in plasma samples from preclinical species (rabbit, rat) and human clinical trial specimens. The validated method using (Rac)-Apremilast D5 achieved a linear range of 0.03-48.0 ng/mL with r² > 0.998 in rabbit plasma, demonstrating suitability for determining key pharmacokinetic parameters including Cmax, Tmax, AUC0-t, and elimination half-life [1]. The +5 Da mass shift (m/z 466.5→257.1) provides discrete MRM transition monitoring free from isotopic crosstalk [2].

ANDA Bioequivalence Studies

(Rac)-Apremilast D5 is suitable for analytical method development, method validation, and quality control applications supporting ANDA submissions for generic Apremilast formulations [1]. The compound is supplied with comprehensive characterization data compliant with regulatory guidelines (FDA, EMA) and can be used for forced degradation studies, stability-indicating method validation, and identification of impurities in finished dosage forms. Regulatory-compliant Certificates of Analysis are available from qualified suppliers [2].

Chiral Method Development

(Rac)-Apremilast D5 is the appropriate internal standard choice when developing chiral separation methods for racemic Apremilast mixtures, particularly during enantiomeric purity assessment of drug substance and finished product [1]. Its racemic composition (R:S = 50:50) matches the stereochemical profile of racemic Apremilast, ensuring accurate peak area ratios for both enantiomers during chiral LC-MS/MS analysis. This application is directly relevant to quality control testing where enantiomeric purity specifications must be verified [2].

TDM Assay Development

The validated UPLC-ESI-MS/MS method employing (Rac)-Apremilast D5 was explicitly noted as appropriate for therapeutic drug monitoring of Apremilast [1]. The rapid 4-minute analysis time, combined with the high sensitivity (LLOQ 0.03 ng/mL) and wide linear range (0.03-48.0 ng/mL), supports routine clinical TDM applications where rapid turnaround and accurate quantification across therapeutic and sub-therapeutic concentrations are required [2].

Application
Selection Property
Validation Focus
Preclinical PK & human plasma research bioanalysis
Deuterated SIL-IS with matched retention and ionization
Matrix effect correction and extraction recovery consistency
Bioequivalence method development & quality control
Racemic deuterated form for generic Apremilast formulations
Enantiomeric purity assessment and stability-indicating method validation
Chiral LC-MS/MS method development for racemic mixtures
50:50 racemic ratio mirrors analyte stereochemistry
Enantiomer-specific recovery and peak area ratio accuracy
Research pharmacokinetic monitoring studies (TDM context)
Reported sensitivity and wide linear dynamic range
Rapid analysis turnaround and inter-day precision evaluation

Technical Documentation Hub

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13 linked technical documents
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